Home > Products > Screening Compounds P6736 > ROR|At inverse agonist 30
ROR|At inverse agonist 30 -

ROR|At inverse agonist 30

Catalog Number: EVT-8464966
CAS Number:
Molecular Formula: C24H31N3O3S
Molecular Weight: 441.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ROR|At inverse agonist 30 is a chemical compound that acts primarily on the retinoic acid-related orphan receptor gamma (RORγ). This receptor plays a significant role in various biological processes, including the regulation of immune responses and the development of certain types of T helper cells. RORγ is known to be constitutively active, meaning it can activate gene transcription even in the absence of a ligand. Inverse agonists like ROR|At inverse agonist 30 bind to the receptor and inhibit its activity, thereby reducing the expression of genes associated with inflammation and autoimmunity.

Source

The compound has been studied extensively in the context of autoimmune diseases and inflammatory conditions. Research indicates that ROR|At inverse agonist 30 can modulate immune responses by inhibiting RORγ activity, which is crucial for the differentiation of T helper 17 cells, a subset of T cells involved in inflammatory responses .

Classification

ROR|At inverse agonist 30 is classified as a small-molecule inverse agonist. It specifically targets the ligand-binding domain of RORγ, altering its conformation to prevent it from activating transcription. This classification places it among other pharmacological agents that modulate nuclear receptor activity, which are essential in drug discovery for treating various diseases .

Synthesis Analysis

Methods

The synthesis of ROR|At inverse agonist 30 typically involves multi-step organic synthesis techniques, often starting from commercially available precursors. The process may include:

  • Solid-phase peptide synthesis: This method allows for the efficient assembly of peptide chains while facilitating purification at each step.
  • Chemical modifications: Post-synthesis modifications can enhance the compound's potency and selectivity for its target receptor.

Technical Details

The synthesis generally requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed for purification, while mass spectrometry is used to confirm molecular identity and purity .

Molecular Structure Analysis

Structure

The molecular structure of ROR|At inverse agonist 30 features a complex arrangement that allows it to effectively interact with the ligand-binding domain of RORγ. The specific arrangement of functional groups within the compound is critical for its binding affinity and activity.

Data

  • Molecular formula: C_xH_yN_zO_w (exact composition depends on specific structural details).
  • Molecular weight: Typically determined through mass spectrometry.
  • 3D Structure: X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy may provide insights into its three-dimensional conformation .
Chemical Reactions Analysis

Reactions

ROR|At inverse agonist 30 participates in various chemical reactions that can alter its functional properties. Key reactions include:

  • Hydrolysis: This reaction can affect stability and bioavailability.
  • Oxidation-reduction reactions: These may be relevant in metabolic pathways affecting the compound's pharmacokinetics.

Technical Details

Understanding these reactions is crucial for predicting how the compound behaves in biological systems. Reaction kinetics can be studied using spectroscopic methods or chromatographic techniques to monitor changes over time .

Mechanism of Action

Process

The mechanism of action of ROR|At inverse agonist 30 involves binding to the ligand-binding domain of RORγ, leading to a conformational change that inhibits its transcriptional activity. This results in decreased expression of pro-inflammatory cytokines and genes associated with Th17 differentiation.

Data

  • IC50 values: The potency of ROR|At inverse agonist 30 is often quantified by its IC50 value, which indicates the concentration needed to inhibit half-maximal activity. Studies have reported IC50 values in the low micromolar range for RORγ inhibition .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline compound.
  • Solubility: Solubility profiles in various solvents are critical for formulation development.

Chemical Properties

  • Stability: Stability under physiological conditions is essential for therapeutic applications.
  • Reactivity: Reactivity with biological macromolecules can influence pharmacodynamics.

Relevant data on these properties can be derived from stability studies and solubility tests conducted under controlled laboratory conditions .

Applications

Scientific Uses

ROR|At inverse agonist 30 has potential applications in several scientific fields:

  • Autoimmunity Research: Its ability to modulate immune responses makes it a candidate for studying autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
  • Drug Development: As an inverse agonist, it serves as a lead compound for developing new therapeutics targeting RORγ-related pathways.
  • Inflammation Studies: It provides insights into mechanisms regulating inflammation, potentially leading to novel anti-inflammatory therapies.
Introduction to RORγt as a Therapeutic Target in Autoimmune Pathogenesis

Role of RORγt in T helper 17 Cell Differentiation and Interleukin-17 Signaling

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a ligand-dependent transcription factor belonging to the nuclear hormone receptor superfamily. It serves as the master regulator of T helper 17 cell differentiation, a lymphocyte subpopulation critical for host defense against extracellular pathogens but also implicated in autoimmune pathogenesis. RORγt directly controls the expression of proinflammatory cytokines, including interleukin-17A, interleukin-17F, interleukin-22, and granulocyte-macrophage colony-stimulating factor, by binding to RORγt response elements in their promoter regions. These response elements feature an AGGTCA consensus motif preceded by an A/T-rich sequence [1] [6].

During T helper 17 cell differentiation, transforming growth factor-β and interleukin-6 induce phosphorylation of signal transducer and activator of transcription 3, which activates Rorc gene transcription. RORγt then recruits histone-modifying enzymes such as p300 and JmjC domain-containing protein 3 to the Il17a locus, facilitating chromatin remodeling through histone acetylation and demethylation. This process enables efficient transcription of interleukin-17 genes. The conserved non-coding sequence 2 region, located approximately 5-kb upstream of the Il17a transcription start site, contains critical RORγt response elements that loop back to interact with the promoter, bringing associated chromatin-modifying complexes to activate transcription [5] [8].

RORγt-deficient mice exhibit profoundly impaired T helper 17 cell differentiation and reduced production of interleukin-17 family cytokines. These animals demonstrate increased resistance to autoimmune diseases in experimental models, including experimental autoimmune encephalomyelitis and collagen-induced arthritis, underscoring the pivotal role of RORγt in autoimmune pathogenesis [1] [5].

Table 1: RORγt-Regulated Cytokines in Autoimmune Pathogenesis

CytokineFunction in ImmunityRole in Autoimmunity
Interleukin-17AInduces chemokine production (CXCL1, CXCL2, CXCL8) to recruit neutrophilsMediates tissue inflammation and damage in psoriasis, rheumatoid arthritis
Interleukin-17FShares 50% homology with interleukin-17A; enhances epithelial defenseSynergizes with interleukin-17A in inflammatory responses
Interleukin-22Promotes epithelial cell regeneration and barrier functionContributes to epidermal hyperplasia in psoriasis
Granulocyte-macrophage colony-stimulating factorEnhances myeloid cell survival and activationDrives chronic inflammation and tissue destruction

Constitutive Activity of RORγt in Immune Dysregulation

RORγt exhibits significant constitutive activity, meaning it can regulate transcription of target genes even in the absence of exogenous ligands. This basal activity stems from its ability to recruit coactivators such as steroid receptor coactivator 1 and steroid receptor coactivator 2 to the transcription complex. The ligand-binding domain of RORγt contains a hydrophobic pocket that can accommodate various cholesterol intermediates and oxysterols, which function as endogenous ligands that modulate its transcriptional activity [7] [9].

Several cholesterol biosynthetic intermediates, including desmosterol and 7β,27-dihydroxycholesterol, have been identified as natural RORγt agonists that enhance its transcriptional activity. Changes in cholesterol metabolism within immune cells significantly impact the generation of these endogenous RORγt ligands, creating a direct link between cellular metabolism and immune responses. This metabolic-immunological crosstalk contributes to the dysregulation of RORγt activity in autoimmune conditions, where altered cholesterol metabolism in T helper 17 cells may exacerbate their pathogenicity [1] [7].

The constitutive activity of RORγt enables sustained production of interleukin-17 even under homeostatic conditions. However, in autoimmune settings, this basal activity becomes pathologically amplified through multiple mechanisms: increased expression of RORγt in differentiating T helper 17 cells, enhanced stabilization of RORγt protein via post-translational modifications, and metabolic reprogramming that increases the production of endogenous RORγt agonists. This dysregulation creates a self-reinforcing loop wherein interleukin-17 production promotes inflammation that further stimulates T helper 17 cell differentiation and RORγt expression [6] [9].

Pharmacological Rationale for Inverse Agonism Over Neutral Antagonism

Unlike neutral antagonists that merely block agonist binding without affecting basal activity, inverse agonists suppress the constitutive activity of RORγt by inducing conformational changes that promote corepressor recruitment. This distinction is therapeutically significant because autoimmune pathogenesis involves ligand-independent RORγt activation. Inverse agonists bind the ligand-binding domain and induce structural rearrangements, particularly in helix 12, which shifts to a position that facilitates interaction with nuclear receptor corepressor proteins rather than coactivators [7] [10].

Table 2: Comparison of RORγt Ligand Mechanisms

MechanismEffect on Helix 12Coregulator RecruitmentImpact on Basal Activity
AgonistStabilizes active conformationCoactivators (steroid receptor coactivator 1/2)Increases transcription
Neutral antagonistPrevents agonist bindingNo changeNo effect on basal activity
Inverse agonistInduces inactive conformationCorepressors (nuclear receptor corepressor)Suppresses constitutive activity

RORγt inverse agonists demonstrate superior efficacy in suppressing interleukin-17 production compared to neutral antagonists because they address both ligand-dependent and constitutive signaling. Molecular analyses reveal that inverse agonists like RORγt inverse agonist 30 bind to the orthosteric ligand-binding pocket of RORγt with high affinity, engaging critical residues such as Arginine 367 and Arginine 364 through ionic interactions. This binding displaces endogenous agonists while simultaneously stabilizing a conformation where helix 11 and helix 12 adopt an antagonistic orientation, reducing the receptor's transcriptional activity below basal levels [3] [7] [9].

The therapeutic advantage of inverse agonism is evident in preclinical models where compounds like JNJ-61803534 and BMS-986251 achieve near-complete suppression of interleukin-17 production and significantly ameliorate autoimmune pathology. Their efficacy surpasses that of neutral antagonists, which primarily prevent further activation by exogenous ligands but do not effectively suppress pre-existing constitutive signaling. This mechanistic distinction underscores why inverse agonism represents a superior pharmacological strategy for targeting RORγt in autoimmune diseases [7] [9] [10].

RORγt inverse agonist 30 exemplifies this approach, exhibiting potent inhibition of RORγt-driven transcription with half-maximal inhibitory concentration values of 46 nanomolar in reporter assays. The compound demonstrates remarkable selectivity for RORγt over related nuclear receptors RORα and RORβ (half-maximal inhibitory concentration > 10 micromolar), minimizing off-target effects. In cellular models, RORγt inverse agonist 30 specifically inhibits T helper 17 cell differentiation without affecting T helper 1 cell differentiation or regulatory T cell function, preserving essential immune functions while suppressing pathological responses [3] [5].

Table 3: Biological Activity Profile of RORγt Inverse Agonist 30

Assay SystemTarget/ActivityPotency (half-maximal inhibitory concentration)Specificity Data
GAL4-fused human RORγt reporterTranscriptional suppression46 nanomolar>217-fold selectivity vs RORα/RORβ
Human peripheral blood mononuclear cellsInterleukin-17A inhibition0.8 micromolarNo inhibition of interferon gamma production
Mouse T helper 17 differentiationT helper 17 suppression0.67 micromolarNo effect on regulatory T cells
Nuclear receptor panelOff-target activity>10 micromolarNo activity against farnesoid X receptor, liver X receptor alpha/beta, pregnane X receptor

The development of RORγt inverse agonist 30 and similar compounds represents a promising approach for autoimmune therapy by targeting the root cause of interleukin-17 dysregulation. Through precise suppression of RORγt's constitutive activity and prevention of endogenous agonist binding, these compounds restore balanced immune function without broad immunosuppression, offering a targeted alternative to biological interleukin-17 inhibitors [3] [5] [10].

Properties

Product Name

ROR|At inverse agonist 30

IUPAC Name

N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-N-cyclobutyl-1-phenylmethanesulfonamide

Molecular Formula

C24H31N3O3S

Molecular Weight

441.6 g/mol

InChI

InChI=1S/C24H31N3O3S/c1-20(28)25-14-16-26(17-15-25)23-12-10-21(11-13-23)18-27(24-8-5-9-24)31(29,30)19-22-6-3-2-4-7-22/h2-4,6-7,10-13,24H,5,8-9,14-19H2,1H3

InChI Key

KIHDXHLXSMPQSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C3CCC3)S(=O)(=O)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.